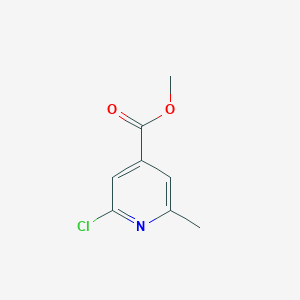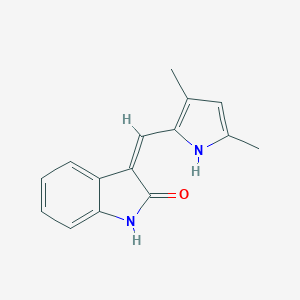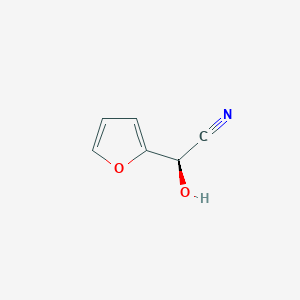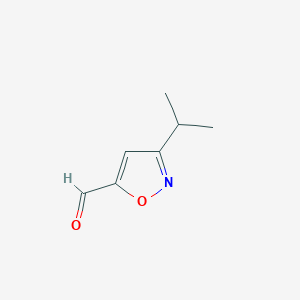
Mitoquinol
Vue d'ensemble
Description
Mitoquinone mesylate, also known as MitoQ, is a synthetic analogue of coenzyme Q10 with antioxidant effects . It was first developed in New Zealand in the late 1990s . MitoQ has significantly improved bioavailability and improved mitochondrial penetration compared to coenzyme Q10 . It has shown potential in a number of medical indications and is widely sold as a dietary supplement .
Synthesis Analysis
MitoQ consists of a lipophilic cation (Tetraphenylphosphonium [TPP]) joined to an antioxidant component (quinone) by a 10-carbon alkyl chain . This structure is thought to insert into the inner mitochondrial membrane (IMM) . The ubiquinone moiety was found to cycle between its oxidized (mitoquinone) and reduced (mitoquinol) forms by exchanging electrons with the respiratory chain .
Molecular Structure Analysis
MitoQ is composed of a lipophilic cation (Tetraphenylphosphonium [TPP]) joined to an antioxidant component (quinone) by a 10-carbon alkyl chain . This structure is thought to insert into the inner mitochondrial membrane (IMM) .
Chemical Reactions Analysis
MitoQ is an effective antioxidant that prevents lipid peroxidation and protects mitochondria from oxidative damage . After detoxifying a reactive oxygen species, the ubiquinol moiety is regenerated by the respiratory chain, enabling its antioxidant activity to be recycled .
Physical And Chemical Properties Analysis
Mitoquinol has a molecular weight of 585.7 g/mol . It has a molecular formula of C37H46O4P . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . It also has a Rotatable Bond Count of 16 .
Applications De Recherche Scientifique
Cellular Health Optimization
Mitoquinol Mesylate, also known as MitoQ, is a derivative of CoQ10 believed to play a significant role in mitochondrial function . It has been studied extensively for its potential in optimizing cellular health . Leading institutions like Harvard University, UCLA, and the University of Cambridge have conducted research on MitoQ’s cellular health optimization .
Aging and Longevity
Mitoquinol Mesylate is often used for Healthy Aging & Longevity . It is believed to have potential benefits in promoting longevity and healthy aging due to its role in mitochondrial function .
Brain Health
Another significant application of Mitoquinol Mesylate is in the field of Brain Health . The compound’s role in mitochondrial function is believed to have potential benefits for brain health .
Clinical Trials and Independent Research
MitoQ has been the subject of 19 clinical trials and over 750 peer-reviewed scientific papers . Over $60 million has been invested in a broad range of independent studies exploring the advanced benefits of MitoQ .
Post-Exposure Prophylaxis against SARS-CoV-2
Mitoquinone mesylate has been studied as a post-exposure prophylaxis against SARS-CoV-2 infection . In a clinical trial, it was found that Mito-MES attenuated the transmission of SARS-CoV-2 infection .
Continued Innovation
MitoQ’s product development team continues to explore the leading edge of cellular health science, resulting in over 60 global patents for their molecular technology . This shows the potential of Mitoquinol Mesylate in the field of scientific innovation .
Mécanisme D'action
Target of Action
Mitoquinol, also known as MitoQ, primarily targets the mitochondria , the organelles inside cells that provide energy for life processes . Mitochondria are responsible for producing 95% of the body’s energy (ATP) . Mitoquinol is the world’s first mitochondrially-targeted antioxidant .
Mode of Action
Mitoquinol interacts with its target, the mitochondria, in two steps :
- A targeting component directs the drug to the mitochondria .
- An antioxidant component helps to prevent cell damage .
Mitoquinol is targeted to mitochondria by covalent attachment to a lipophilic triphenylphosphonium cation . Once the active form of MitoQ (mitoquinol) neutralizes a free radical, it is oxidized to mitoquinone. Mitoquinone is then converted back to the active mitoquinol form by the mitochondria’s electron transport chain, restoring its antioxidant ability .
Biochemical Pathways
Mitoquinol affects the biochemical pathways related to oxidative stress . During the production of ATP, free radicals are made as a by-product. These molecules are highly reactive and unstable. If they accumulate in excess, they can cause oxidative damage to mitochondria . Mitoquinol helps mitigate oxidative stress by reducing free radical and DNA damage, therefore supporting healthy mitochondrial function .
Pharmacokinetics
Mitoquinol has significantly improved bioavailability and improved mitochondrial penetration compared to coenzyme Q10 . Once in the bloodstream, MitoQ is rapidly transported to different organ tissues. MitoQ primarily accumulates in tissues with high-energy requirements like the heart, liver, skeletal muscle, and brain .
Result of Action
Mitoquinol may help to prevent the nerve cell damage that leads to Parkinson’s disease . It aims to slow or halt Parkinson’s disease at its cause by tackling cell damage caused when mitochondria cease to function normally . It is anticipated that MitoQ will slow or arrest the progression of Parkinson’s disease symptoms . Mitoquinol could be used to halt or decrease liver inflammation and fibrosis progression, even in the absence of sustained virologic response .
Action Environment
The action of Mitoquinol can be influenced by environmental factors such as the density of mitochondria in the muscles of trained athletes, which are denser than untrained individuals, and athletes generally have upregulated pathways associated with mitochondrial biogenesis and fusion .
Safety and Hazards
Propriétés
IUPAC Name |
10-(2,5-dihydroxy-3,4-dimethoxy-6-methylphenyl)decyl-triphenylphosphanium;methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H45O4P.CH4O3S/c1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32;1-5(2,3)4/h10-18,21-26H,4-9,19-20,27-28H2,1-3H3,(H-,38,39);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMXVYGZUOSRAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)OC)OC)O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H49O7PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mitoquinol mesylate | |
CAS RN |
845959-55-9 | |
| Record name | Mitoquinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845959559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MITOQUINOL MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K27MHH614O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



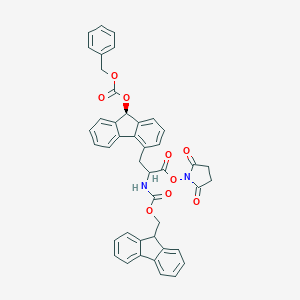

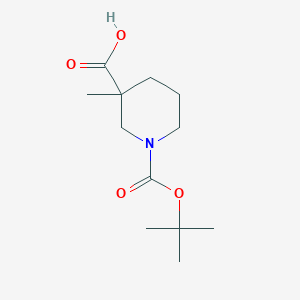
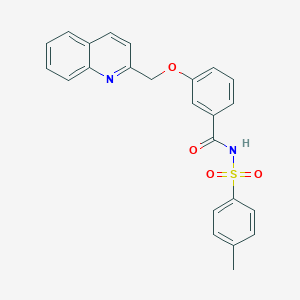

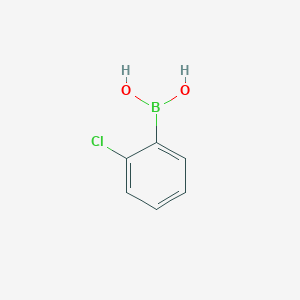
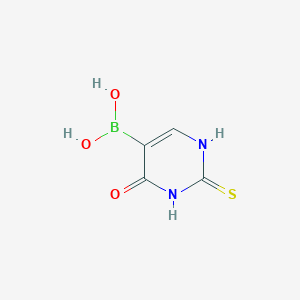
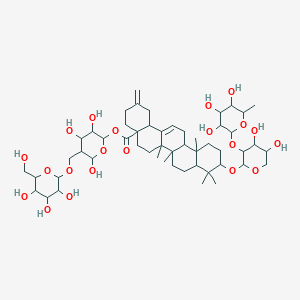
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-5-phenyl-1,3-benzoxazole;iodide](/img/structure/B50654.png)
